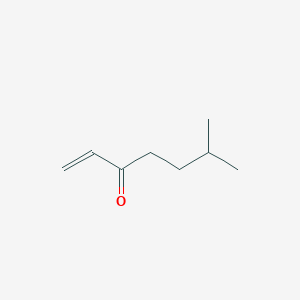

6-methylhept-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methylhept-1-en-3-one is an organic compound with the molecular formula C8H14O. It is a colorless to yellowish liquid with a characteristic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-methylhept-1-en-3-one can be synthesized through several methods. One common method involves the treatment of tertiary allylic alcohols with acetoacetic ester in the presence of sodium ethoxide or other alkaline reagents . Another method includes the condensation of unsaturated vinylmethanol with diketen followed by pyrolysis of the resulting acetoacetate .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

6-methylhept-1-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various catalysts and reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

6-methylhept-1-en-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial products

Mecanismo De Acción

The mechanism of action of 6-methylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. Detailed studies on its mechanism of action are still ongoing .

Comparación Con Compuestos Similares

6-methylhept-1-en-3-one can be compared with other similar compounds, such as:

6-methylhept-5-en-2-one: Another isomer with similar chemical properties but different structural arrangement.

6-methylhept-4-en-1-yl 3-methylbutanoate: A related compound with different functional groups and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and physical properties that make it suitable for various applications.

Actividad Biológica

6-Methylhept-1-en-3-one (CAS Number: 110-93-0) is an organic compound with notable biological activity, particularly in antimicrobial and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

The structural configuration includes a double bond between the first and second carbon atoms, contributing to its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Antibacterial Activity

The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest its potential use as an antibacterial agent in food preservation and medical applications.

Antifungal Activity

This compound has also demonstrated antifungal properties against common fungal pathogens such as Candida species , with effective concentrations observed in various studies.

The mechanism by which this compound exerts its biological effects involves interaction with cell membranes, potentially altering their permeability and affecting cellular processes. It is believed to modulate membrane-bound enzymes and receptors, although the exact pathways are still under investigation.

Toxicological Profile

Studies have assessed the safety profile of this compound, revealing important insights:

- Acute Toxicity : The oral LD50 for rats is approximately 3,570 mg/kg body weight, indicating low acute toxicity.

- Chronic Exposure : A 90-day study revealed testicular toxicity at high doses (1,000 mg/kg), with no observed adverse effect level (NOAEL) established at 50 mg/kg/day for females due to increased platelet counts .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Antibiotics highlighted the compound's effectiveness against antibiotic-resistant strains, emphasizing its potential role in developing new antimicrobial agents .

- Toxicological Assessment : Research conducted by the OECD evaluated the long-term effects of exposure to this compound, concluding that while it poses some risks at high concentrations, it does not exhibit mutagenic properties .

Propiedades

IUPAC Name |

6-methylhept-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMAZURMJNUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.